molecular formula C17H15NO2 B416305 N-(2,5-dimethylphenyl)-1-benzofuran-2-carboxamide

N-(2,5-dimethylphenyl)-1-benzofuran-2-carboxamide

Cat. No. B416305
M. Wt: 265.31g/mol
InChI Key: JEVRZUCUEYZTOY-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-benzofurancarboxamide is an aromatic amide and a member of furans.

Scientific Research Applications

1. Skeletal Muscle Sodium Channel Blockers

N-(2,5-dimethylphenyl)-1-benzofuran-2-carboxamide derivatives have been studied for their potential as skeletal muscle sodium channel blockers. These compounds, including 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, have shown increased potency compared to tocainide, a known sodium channel blocker, indicating potential use in developing antimyotonic agents (Catalano et al., 2008).

2. Antihyperlipidemic Activity

Some derivatives of N-(2,5-dimethylphenyl)-1-benzofuran-2-carboxamide have demonstrated significant antihyperlipidemic activity in experimental models. For instance, certain compounds in this class were effective in reducing elevated plasma triglyceride levels and increasing high-density lipoprotein cholesterol in hyperlipidemic rats, suggesting potential for treating hyperlipidemia and coronary heart diseases (Al-qirim et al., 2012).

3. Antimicrobial and Anti-inflammatory Properties

Benzofuran derivatives, including those with N-(2,5-dimethylphenyl)-1-benzofuran-2-carboxamide structure, have shown promising antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These properties indicate potential applications in developing new bioactive chemical entities for medical use (Lavanya et al., 2017).

4. Synthesis and Drug Discovery

The microwave-assisted synthesis of benzofuran-2-carboxamide derivatives has been explored, providing a versatile and effective method for creating these compounds. This approach can be exploited in drug discovery, allowing for the rapid identification of biologically active hit compounds (Vincetti et al., 2016).

5. Selective Ligands for Sigma Receptors

Research has been conducted on novel benzofuran-2-carboxamide ligands that are selective for sigma receptors. These ligands, including N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, exhibit high affinity at the sigma-1 receptor, suggesting potential therapeutic applications in areas related to these receptors (Marriott et al., 2012).

6. Photoreleasable Protecting Group

The 2,5-dimethylphenacyl chromophore has been proposed as a photoremovable protecting group for carboxylic acids, a component related to the N-(2,5-dimethylphenyl)-1-benzofuran-2-carboxamide structure. This development in photochemistry could have implications in synthetic organic chemistry and drug development (Klan et al., 2000).

properties

Product Name

N-(2,5-dimethylphenyl)-1-benzofuran-2-carboxamide

Molecular Formula

C17H15NO2

Molecular Weight

265.31g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H15NO2/c1-11-7-8-12(2)14(9-11)18-17(19)16-10-13-5-3-4-6-15(13)20-16/h3-10H,1-2H3,(H,18,19)

InChI Key

JEVRZUCUEYZTOY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=CC=CC=C3O2

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=CC=CC=C3O2

solubility

10.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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